molecular formula C26H34N2O8 B13148338 Quinidinegluconate CAS No. 13029-45-3

Quinidinegluconate

Cat. No.: B13148338
CAS No.: 13029-45-3
M. Wt: 502.6 g/mol
InChI Key: ZWOAGWAAEYUBGX-XIJCYFGSSA-N
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Description

Quinidine gluconate is a pharmaceutical compound derived from quinidine, which is a D-isomer of quinine. Quinidine is an alkaloid found in the bark of the Cinchona tree and has been used historically as an antiarrhythmic medication. Quinidine gluconate is primarily used to treat certain types of irregular heartbeats, such as atrial fibrillation and ventricular arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine gluconate can be synthesized from quinidine, which is extracted from the bark of the Cinchona tree. The synthesis involves the reaction of quinidine with gluconic acid to form the gluconate salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the proper formation of the gluconate salt .

Industrial Production Methods

Industrial production of quinidine gluconate involves large-scale extraction of quinidine from Cinchona bark, followed by its reaction with gluconic acid. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, such as tablets and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Quinidine gluconate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinidine gluconate has a wide range of scientific research applications:

Mechanism of Action

Quinidine gluconate exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the cellular action potential and decreases automaticity, which helps to restore normal sinus rhythm in patients with atrial fibrillation or flutter. Quinidine also inhibits the fast inward sodium current and the slow inward calcium current, contributing to its antiarrhythmic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinidine gluconate is unique due to its dual role as both an antiarrhythmic and antimalarial agent. Its ability to block multiple ion channels in cardiac cells makes it particularly effective in treating various types of arrhythmias. Additionally, its use in treating severe malaria highlights its versatility compared to other antiarrhythmic agents .

Properties

CAS No.

13029-45-3

Molecular Formula

C26H34N2O8

Molecular Weight

502.6 g/mol

IUPAC Name

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C26H34N2O8/c1-3-14-12-28-9-7-15(14)10-20(28)25(36-26(34)24(33)23(32)22(31)21(30)13-29)17-6-8-27-19-5-4-16(35-2)11-18(17)19/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21+,22+,23-,24+,25-/m0/s1

InChI Key

ZWOAGWAAEYUBGX-XIJCYFGSSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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